

Laboratory Synthesis of Methyl N-acetylantranilate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl N-acetylantranilate*

Cat. No.: *B181298*

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This document provides detailed application notes and experimental protocols for the laboratory synthesis of **Methyl N-acetylantranilate** (also known as methyl 2-acetamidobenzoate). This compound is a valuable intermediate in the synthesis of pharmaceuticals and a significant component in the flavor and fragrance industry.^{[1][2]} The protocols outlined below describe two primary synthetic routes: the esterification of N-acetylantranilic acid and the N-acetylation of methyl anthranilate.

Data Presentation

The following table summarizes the key physicochemical properties and reaction parameters for **Methyl N-acetylantranilate** and its synthesis.

Parameter	Value	Reference(s)
Compound Properties		
CAS Number	2719-08-6	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.20 g/mol	[1]
Appearance	White to light yellow crystals	[1] [3]
Odor	Fruity, powdery, strawberry-like aroma	[1]
Melting Point	98-101 °C	[4]
Solubility	Slightly soluble in water; soluble in ethanol	[1] [5]
Reaction Parameters		
Route 1: Esterification		
Purity (pre-purification)	~85%	[1]
Route 2: N-acetylation		
Yield	Variable, dependent on reaction conditions	
Spectroscopic Data		
¹ H NMR (predicted)	Signals for aromatic, ester methyl, and acetyl methyl protons	[1]
¹³ C NMR (predicted)	Carbonyl carbons (>160 ppm), aromatic carbons (110-150 ppm)	[1]
IR Spectroscopy	Strong C=O stretching bands for ester and amide (1650-1750 cm ⁻¹)	[1]

Experimental Protocols

Protocol 1: Esterification of N-acetylanthranilic Acid (Fischer Esterification)

This method is the most direct and conventional route for the synthesis of **Methyl N-acetylanthranilate**.^[1] It involves the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.

Materials:

- N-acetylanthranilic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Diethyl ether or ethyl acetate (for extraction)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Brine (saturated $NaCl$ solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (a molar ratio of 1:15 of acid to methanol is recommended to drive the reaction equilibrium).
- Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 4-5 mol% relative to the N-acetylanthranilic acid).
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) for 12 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
 - Reduce the volume of the methanol using a rotary evaporator.
 - Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **Methyl N-acetylanthranilate**.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-acetylation of Methyl Anthranilate

This alternative pathway involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.[\[1\]](#)

Materials:

- Methyl anthranilate
- Acetic anhydride
- Pyridine (optional, as a catalyst and acid scavenger)
- Dichloromethane (or other suitable solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask with a stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

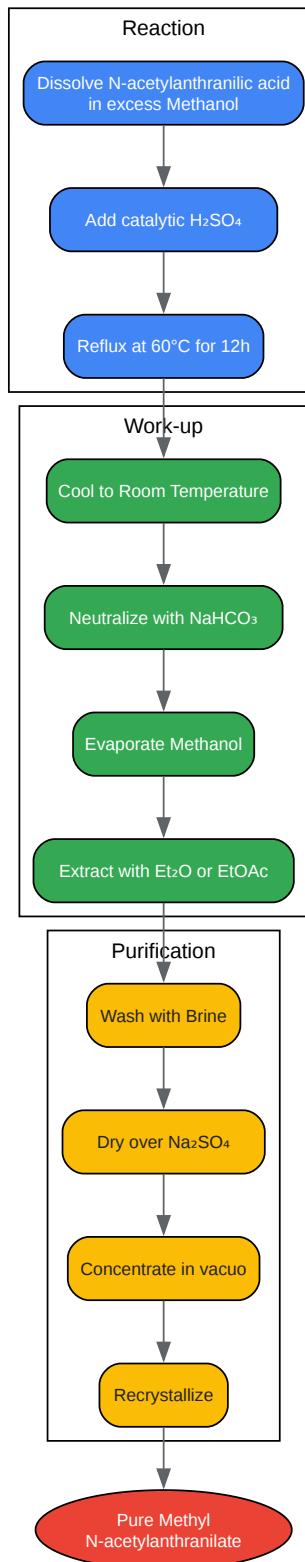
- Reaction Setup: Dissolve methyl anthranilate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

- Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. If desired, a catalytic amount of pyridine can be added.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **Methyl N-acetylanthranilate** can be further purified by recrystallization.

Visualizations

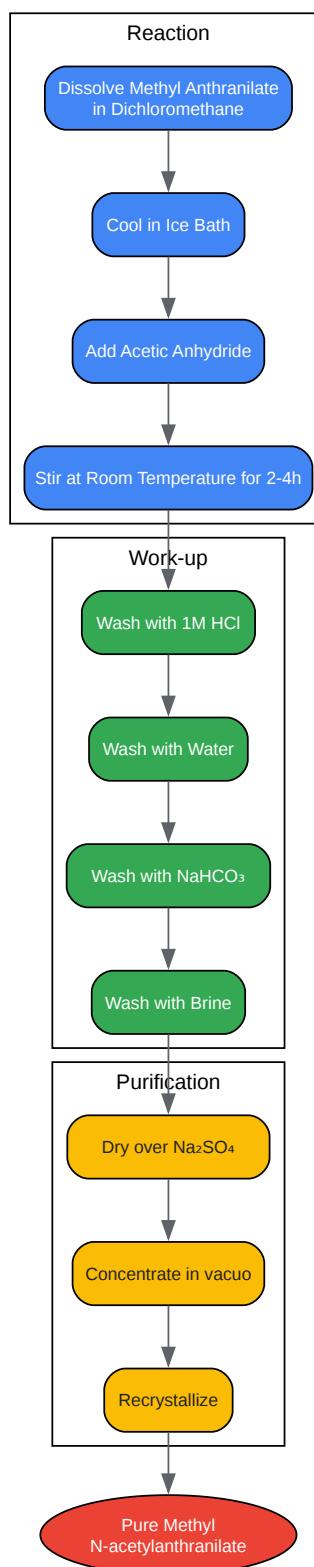
The following diagrams illustrate the experimental workflows for the two synthetic protocols described above.

Workflow for Protocol 1: Esterification of N-acetylanthranilic Acid

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Caption: Experimental workflow for the synthesis of **Methyl N-acetylanthranilate** via esterification.

Workflow for Protocol 2: N-acetylation of Methyl Anthranilate



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Caption: Experimental workflow for the synthesis of **Methyl N-acetylantranilate** via N-acetylation.

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- To cite this document: BenchChem. [Laboratory Synthesis of Methyl N-acetylantranilate: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181298#laboratory-synthesis-of-methyl-n-acetylantranilate-protocol>]

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